molecular formula C18H14O4 B7727582 4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate CAS No. 5941-44-6

4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate

Cat. No.: B7727582
CAS No.: 5941-44-6
M. Wt: 294.3 g/mol
InChI Key: LYFUWPNTHDOXNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 4-methyl-2-oxo-2h-chromen-7-ol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-oxo-2h-chromen-7-yl 4-methylbenzoate is unique due to its specific ester linkage between the coumarin and benzoate moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate is a synthetic compound belonging to the coumarin family, characterized by its unique chromenone structure. Its chemical formula is C18H14O4C_{18}H_{14}O_{4}, and it features a methyl group at the 4-position and a benzoate group at the 7-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features

The compound's structure includes:

  • Coumarin Backbone : Essential for its biological activity.
  • Methyl Group : Enhances lipophilicity, potentially improving membrane interactions.
  • Benzoate Moiety : Contributes to its unique pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antagonistic Activity

The compound primarily acts as an antagonist at:

  • Dopamine D2 Receptors : Involved in mood regulation and cognitive functions.
  • Serotonin 5-HT2 Receptors : Plays a role in various neurological processes.

This antagonistic activity suggests potential implications for treating mood disorders and enhancing cognitive functions.

Antimicrobial Properties

Studies have highlighted the compound's antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in combating oxidative stress and related diseases. This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a significant role.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

  • Dopamine and Serotonin Receptor Interaction :
    • A study demonstrated that the compound effectively binds to dopamine D2 and serotonin 5-HT2 receptors, blocking their activity. This interaction is linked to potential therapeutic effects in mood disorders.
  • Antimicrobial Efficacy :
    • In vitro tests revealed that the compound exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.
  • Antioxidant Studies :
    • The antioxidant capacity was assessed using various assays, showing that the compound can scavenge free radicals effectively, contributing to its protective effects against oxidative stress.

Summary Table of Biological Activities

Activity TypeMechanism/TargetObserved Effects
Dopamine D2 AntagonismBlocks receptor activityPotential mood regulation
Serotonin 5-HT2 AntagonismBlocks receptor activityCognitive enhancement
AntimicrobialInhibits bacterial growthEffective against multiple bacterial strains
AntioxidantScavenges free radicalsProtects against oxidative stress

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-11-3-5-13(6-4-11)18(20)21-14-7-8-15-12(2)9-17(19)22-16(15)10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFUWPNTHDOXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974825
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5941-44-6
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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